molecular formula C13H9FO3 B6396498 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261928-16-8

4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6396498
CAS RN: 1261928-16-8
M. Wt: 232.21 g/mol
InChI Key: KZLPAHZRKFIGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% (4-FHPB) is a compound belonging to the class of organic compounds known as phenylbenzoic acids. It is a phenolic acid that is characterized by having a phenyl group attached to a benzene ring with a carboxylic acid group at the para position. 4-FHPB is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been studied for its potential to be used as a therapeutic agent for various diseases.

Scientific Research Applications

4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% has been studied extensively for its potential to treat various diseases. It has been found to be a potent inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation. 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% has also been studied for its anti-inflammatory and anti-cancer properties. It has been found to be effective in inhibiting the growth of several types of cancer cells, including breast, lung, and prostate cancer.

Mechanism of Action

4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% acts as an inhibitor of COX-2 by binding to the active site of the enzyme and preventing the formation of prostaglandins. This in turn reduces inflammation and the growth of cancer cells. 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% also has anti-oxidant properties, which may help to protect against cell damage caused by free radicals.
Biochemical and Physiological Effects
4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% has been found to have anti-inflammatory and anti-cancer effects. It has been found to reduce inflammation in animal models of arthritis, and to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. It has also been found to have anti-oxidant properties, which may help to protect against cell damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is its ability to inhibit COX-2 activity, which can be used to reduce inflammation and inhibit cancer cell growth. Additionally, 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% has anti-oxidant properties, which may help to protect against cell damage caused by free radicals. One limitation of using 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is that it is not as potent as other compounds that are used to inhibit COX-2 activity.

Future Directions

1. Further research into the potential anti-inflammatory and anti-cancer effects of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95%.
2. Clinical trials to evaluate the efficacy of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% as a therapeutic agent for various diseases.
3. Investigation into the mechanism of action of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% and its potential to be used as an adjuvant therapy in combination with other drugs.
4. Exploration of the potential of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% to be used as a biomarker for early detection of certain diseases.
5. Studies to evaluate the safety and toxicity of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% in humans.
6. Investigation into the potential of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% to be used as a chemopreventive agent.
7. Research into the use of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% as an adjuvant in vaccine development.
8. Exploration of the potential of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% to be used as an anti-microbial agent.
9. Investigation into the potential of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% to be used as a dietary supplement.
10. Studies to evaluate the potential of 4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% to be used as an antioxidant.

Synthesis Methods

4-(4-Fluorophenyl)-3-hydroxybenzoic acid, 95% is synthesized from 4-fluorophenol and isobutyl vinyl ether. The reaction is catalyzed by titanium isopropoxide, and proceeds via a Michael addition of the isobutyl vinyl ether to the 4-fluorophenol. The product is isolated by vacuum distillation and recrystallized from ethyl acetate and methanol.

properties

IUPAC Name

4-(4-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPAHZRKFIGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688746
Record name 4'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261928-16-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261928-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.